

Application Notes and Protocols for Studying Protein-Protein Interactions with SHP836

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SHP836 is a potent and selective allosteric inhibitor of the Protein Tyrosine Phosphatase, Non-Receptor Type 11 (PTPN11), commonly known as SHP2.[1] SHP2 is a key signaling node in various cellular processes, including cell growth, differentiation, and survival, primarily through the RAS/MAPK signaling pathway.[2][3] Dysregulation of SHP2 activity is implicated in various cancers and developmental disorders. SHP836 binds to a "tunnel-like" allosteric pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in an auto-inhibited conformation.[1] This mechanism prevents the catalytic site from accessing its substrates, thereby inhibiting downstream signaling. These application notes provide detailed protocols and data for utilizing SHP836 as a chemical probe to investigate SHP2-mediated protein-protein interactions (PPIs).

Data Presentation Quantitative Data for SHP836

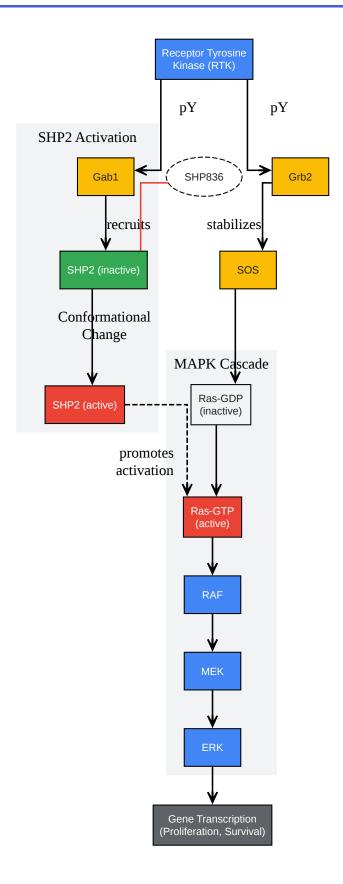


Parameter	Value	Assay Conditions	Reference
IC50 (Full-length SHP2)	12 μΜ	Biochemical inhibition assay	[1]
IC50 (SHP2 PTP domain)	>100 μM	Biochemical inhibition assay	
Cellular Thermal Shift (ΔTm) for SHP2-WT	1.9 °C	InCell Pulse CETSA with 50 μM SHP836	-
Cellular Thermal Shift (ΔTm) for SHP2-E76K	0.9 °C	InCell Pulse CETSA with 50 μM SHP836	-

Signaling Pathway Modulated by SHP836

SHP836, by inhibiting SHP2, primarily modulates the RAS/MAPK signaling pathway. Under normal physiological conditions, growth factor binding to Receptor Tyrosine Kinases (RTKs) leads to their autophosphorylation, creating docking sites for adaptor proteins like Grb2 and scaffolding proteins like Gab1. SHP2 is recruited to these phosphorylated proteins via its SH2 domains, leading to its activation. Activated SHP2 then dephosphorylates specific substrates, including Ras GTPase-activating protein (RasGAP), which promotes the activation of Ras and the downstream MAPK cascade (RAF-MEK-ERK). SHP836 stabilizes the inactive conformation of SHP2, preventing its activation and thereby inhibiting the entire downstream signaling cascade.





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Caption: SHP2 signaling pathway and the inhibitory action of SHP836.



Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Study the Effect of SHP836 on SHP2-Substrate Interaction

This protocol is designed to investigate how **SHP836** affects the interaction between SHP2 and its binding partners, such as Grb2 or Gab1.

Materials:

- Cells expressing endogenous or tagged SHP2 and its interacting partner (e.g., HEK293T, HeLa).
- SHP836 (solubilized in DMSO).
- Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
- Antibody against SHP2 or the tagged protein for immunoprecipitation.
- Control IgG antibody.
- Protein A/G magnetic beads or agarose resin.
- Wash buffer (e.g., cold PBS with 0.1% Tween-20).
- Elution buffer (e.g., 2x Laemmli sample buffer).
- SDS-PAGE and Western blotting reagents.
- Antibodies for Western blotting (anti-SHP2, anti-Grb2, anti-Gab1, etc.).

Procedure:

- Cell Culture and Treatment:
 - Culture cells to 70-80% confluency.
 - \circ Treat cells with the desired concentration of **SHP836** (e.g., 10-50 μ M) or DMSO (vehicle control) for a predetermined time (e.g., 2-4 hours).



Cell Lysis:

- Wash cells with ice-cold PBS.
- · Lyse cells in ice-cold lysis buffer.
- Incubate on ice for 30 minutes with occasional vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration.
- Immunoprecipitation:
 - Incubate 500-1000 μg of protein lysate with 1-2 μg of the primary antibody (or control IgG)
 for 2-4 hours or overnight at 4°C with gentle rotation.
 - Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

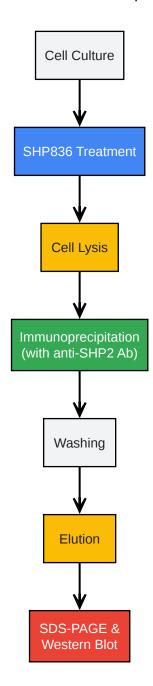
Washing:

- Pellet the beads by centrifugation or using a magnetic rack.
- Wash the beads 3-5 times with cold wash buffer.
- Elution and Analysis:
 - Elute the protein complexes by resuspending the beads in 2x Laemmli sample buffer and boiling for 5-10 minutes.
 - Separate the proteins by SDS-PAGE.
 - Perform Western blotting to detect SHP2 and its co-immunoprecipitated binding partners.

Expected Outcome: By stabilizing the auto-inhibited conformation of SHP2, **SHP836** may reduce the interaction of SHP2 with its binding partners that preferentially bind to the active



conformation. This would be observed as a decrease in the amount of the coimmunoprecipitated partner in the **SHP836**-treated sample compared to the control.



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Caption: Workflow for Co-Immunoprecipitation with **SHP836** treatment.

Cellular Thermal Shift Assay (CETSA) to Confirm SHP836 Target Engagement

Methodological & Application





CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.

Materials:

- · Cells of interest.
- SHP836 (solubilized in DMSO).
- PBS.
- Lysis buffer with protease inhibitors.
- Equipment for heating samples (e.g., PCR thermocycler).
- SDS-PAGE and Western blotting reagents.
- · Anti-SHP2 antibody.

Procedure:

- · Cell Treatment:
 - Treat intact cells with SHP836 (e.g., 50 μM) or DMSO for 1 hour at 37°C.
- Heating:
 - Aliquot the cell suspension into PCR tubes.
 - Heat the samples at a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.
- Lysis and Fractionation:
 - Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
 - Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.



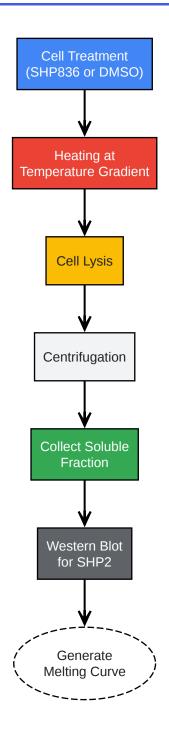




- Analysis:
 - Collect the supernatant (soluble fraction).
 - Analyze the amount of soluble SHP2 at each temperature by Western blotting.
 - Quantify the band intensities to generate a melting curve.

Expected Outcome: The binding of **SHP836** is expected to stabilize the SHP2 protein, resulting in a higher melting temperature (Tm). This will be observed as a rightward shift in the melting curve for **SHP836**-treated cells compared to the DMSO control.





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Caption: Cellular Thermal Shift Assay (CETSA) workflow.

In Vitro Biochemical Assay for SHP2 Inhibition

This protocol describes a fluorescence-based assay to determine the inhibitory activity of **SHP836** on SHP2.



Materials:

- · Recombinant full-length SHP2 protein.
- SHP836.
- Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT).
- 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) as a fluorescent substrate.
- A dually phosphorylated peptide (e.g., from IRS-1) to activate SHP2.
- 384-well black microplates.
- Plate reader capable of fluorescence detection (Excitation/Emission ~358/450 nm).

Procedure:

- SHP2 Activation:
 - Pre-incubate SHP2 with the activating peptide in the assay buffer.
- Inhibitor Incubation:
 - Add serial dilutions of SHP836 or DMSO to the wells of the microplate.
 - Add the activated SHP2 solution to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature.
- · Enzymatic Reaction:
 - Initiate the reaction by adding DiFMUP substrate.
- Fluorescence Measurement:
 - Measure the fluorescence intensity over time.
- Data Analysis:



- Calculate the initial reaction rates.
- Plot the percentage of inhibition against the logarithm of the SHP836 concentration to determine the IC50 value.

Expected Outcome: **SHP836** will inhibit the phosphatase activity of SHP2 in a dose-dependent manner, allowing for the determination of its IC50 value.

Conclusion

SHP836 is a valuable tool for researchers studying the role of SHP2 in cellular signaling and disease. The protocols outlined in these application notes provide a framework for investigating the effects of **SHP836** on SHP2-mediated protein-protein interactions and for confirming its target engagement in a cellular context. The provided quantitative data serves as a useful reference for experimental design and data interpretation. By utilizing **SHP836**, researchers can further elucidate the complex roles of SHP2 and explore its potential as a therapeutic target.

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